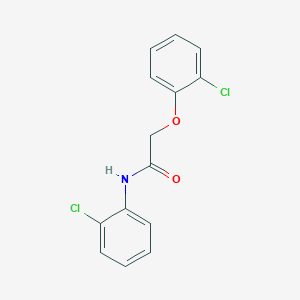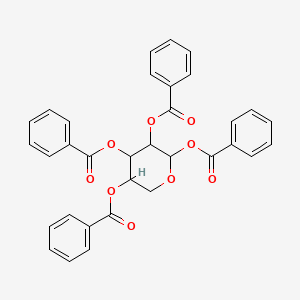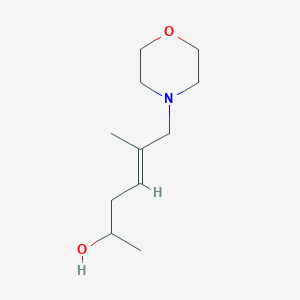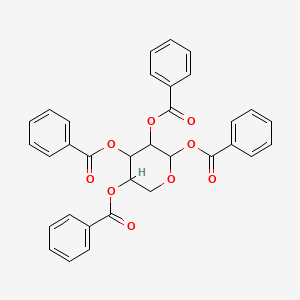![molecular formula C20H14BrClN2O B11956673 1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- CAS No. 62871-41-4](/img/structure/B11956673.png)
1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- is a chemical compound with the molecular formula C₂₀H₁₄BrClN₂O. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . Another efficient procedure involves a one-pot condensation of ortho-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and efficiency, ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetonitrile.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-
- 2-Phenylbenzimidazole derivatives
- Substituted imidazoles
Uniqueness
1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
62871-41-4 |
|---|---|
Molecular Formula |
C20H14BrClN2O |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H14BrClN2O/c21-14-8-9-19(25-12-13-4-3-5-15(22)10-13)16(11-14)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24) |
InChI Key |
OSKUDFFEOQULKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
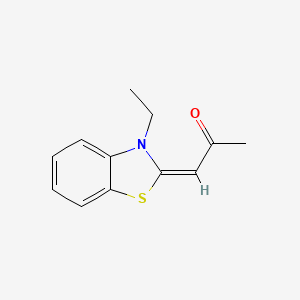
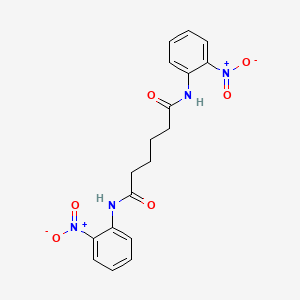
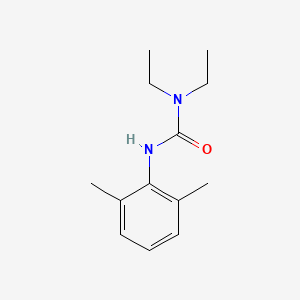
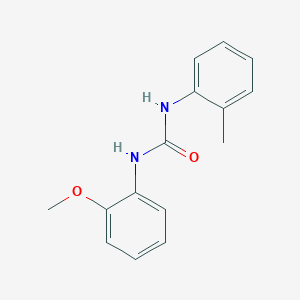
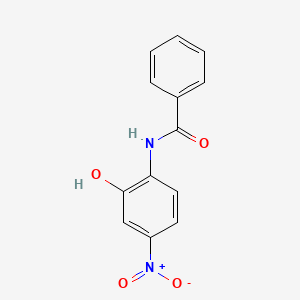
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
